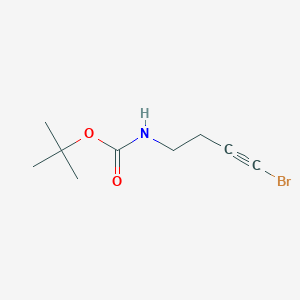
Tert-butyl (4-bromobut-3-yn-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-bromobut-3-yn-1-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 4-bromobut-3-yn-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromobut-3-yn-1-yl)carbamate typically involves the reaction of 4-bromobut-3-yn-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for tert-butyl N-(4-bromobut-3-yn-1-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromobut-3-yn-1-yl moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The alkyne group can be involved in oxidation and reduction reactions, forming different functional groups such as alkenes or alcohols.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of azido derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-(4-bromobut-3-yn-1-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs .
Biology and Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-viral agents .
Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromobut-3-yn-1-yl)carbamate involves its ability to act as a nucleophile or electrophile in chemical reactions. The bromine atom can be displaced by nucleophiles, while the alkyne group can participate in cycloaddition reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(4-chlorobut-3-yn-1-yl)carbamate
- tert-Butyl N-(4-iodobut-3-yn-1-yl)carbamate
Comparison:
- tert-Butyl N-(4-bromobut-3-yn-1-yl)carbamate is unique due to the presence of both a bromine atom and an alkyne group, which allows for a wider range of chemical reactions compared to its analogs.
- The bromine atom provides a good leaving group for substitution reactions, while the alkyne group offers opportunities for cycloaddition and coupling reactions .
Properties
Molecular Formula |
C9H14BrNO2 |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
tert-butyl N-(4-bromobut-3-ynyl)carbamate |
InChI |
InChI=1S/C9H14BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h5,7H2,1-3H3,(H,11,12) |
InChI Key |
SLXHIJJXFFHHMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


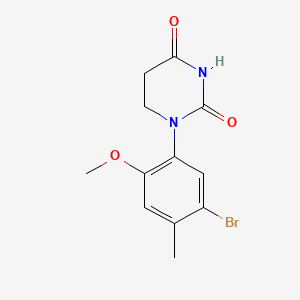
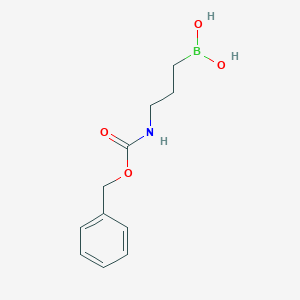
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
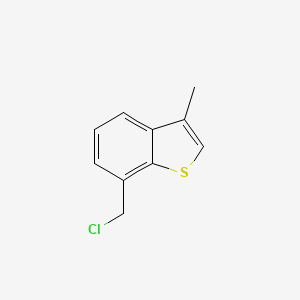
![{8,8-Difluorodispiro[2.0.3^{4}.1^{3}]octan-6-yl}methanethiol](/img/structure/B13496488.png)
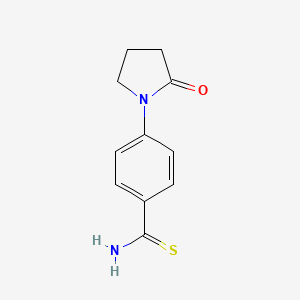
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B13496500.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)
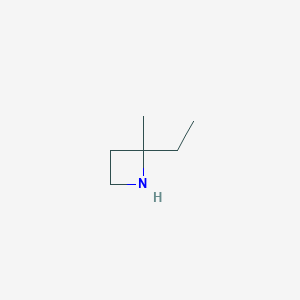
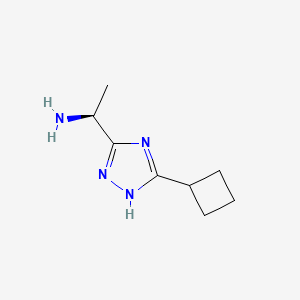
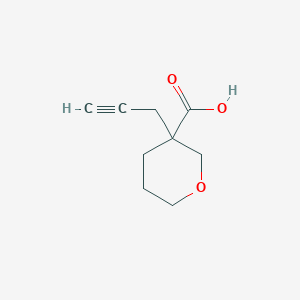
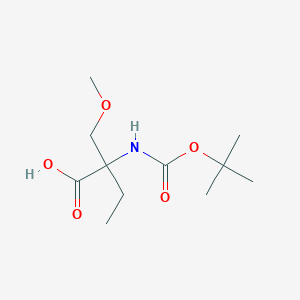
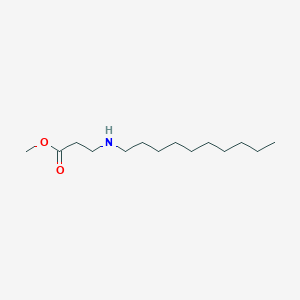
![1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
